molecular formula C11H17NO2S B5409852 N-[1-(2,4-dimethylphenyl)ethyl]methanesulfonamide

N-[1-(2,4-dimethylphenyl)ethyl]methanesulfonamide

Cat. No. B5409852
M. Wt: 227.33 g/mol
InChI Key: ODCJLLUSEKODCA-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]methanesulfonamide, also known as "DMXS," is a chemical compound that has been studied for its potential use in scientific research. DMXS is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Molecular Structure and Conformation

Research on compounds structurally similar to N-[1-(2,4-dimethylphenyl)ethyl]methanesulfonamide has focused on their molecular structure and conformation. For instance, studies on N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide have revealed details about the conformation of the N—H bond and other geometric parameters, which are similar to those in other methanesulfonanilides. These findings provide insights into the molecular behavior of related compounds, including this compound (Gowda, Foro, & Fuess, 2007) (Gowda, Foro, & Fuess, 2007).

Chemoselectivity in Reactions

A study on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, closely related to this compound, discusses the development of these compounds as N-acylation reagents with good chemoselectivity. This research provides a foundation for understanding how this compound might behave in similar chemical reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Supramolecular Structures

The study of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide has provided insights into the molecular and supramolecular structures of these compounds. Such research could be extrapolated to understand the properties of this compound in forming similar structures and hydrogen bonding patterns (Jacobs, Chan, & O'Connor, 2013).

properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-8-5-6-11(9(2)7-8)10(3)12-15(4,13)14/h5-7,10,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCJLLUSEKODCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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